molecular formula C11H11NO2 B8748352 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE

2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE

Cat. No.: B8748352
M. Wt: 189.21 g/mol
InChI Key: CPNZUBUZLOFWJZ-UHFFFAOYSA-N
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Description

2-(5-Methoxy-1H-indol-2-yl)acetaldehyde is a synthetic indole derivative characterized by a methoxy group at the 5-position of the indole ring and an acetaldehyde moiety at the 2-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, such as serotonin and melatonin derivatives . The aldehyde group at the 2-position confers reactivity, making this compound a valuable intermediate in synthesizing more complex indole-based molecules, including pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(5-methoxy-1H-indol-2-yl)acetaldehyde

InChI

InChI=1S/C11H11NO2/c1-14-10-2-3-11-8(7-10)6-9(12-11)4-5-13/h2-3,5-7,12H,4H2,1H3

InChI Key

CPNZUBUZLOFWJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C_{11}H_{13}N O_2 and a molecular weight of approximately 189.21 g/mol. Its structure features a methoxy group at the 5-position of the indole ring, along with an aldehyde functional group, which significantly influences its reactivity and interactions within biological systems.

Neurotransmitter Modulation
Research indicates that 2-(5-Methoxy-1H-indol-2-yl)acetaldehyde may interact with various neurotransmitter systems. Indole derivatives are known to modulate neurotransmitter release, which could have implications for treating neurological disorders. This compound may influence pathways related to serotonin and dopamine, potentially affecting mood and cognitive functions.

Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory studies. Similar indole derivatives have been reported to exhibit anti-inflammatory properties by modulating cytokine production and immune responses. This suggests that this compound could be explored for therapeutic uses in conditions characterized by chronic inflammation.

Anticancer Potential
Indole derivatives are also recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Further research is necessary to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions : Utilizing indole derivatives with aldehydes or ketones.
  • Functional Group Transformations : Modifying existing indole compounds to introduce the methoxy and aldehyde functionalities.

These synthetic approaches are crucial for producing the compound for further biological evaluation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(5-Methoxy-1H-indol-3-yl)acetaldehydeMethoxy group at position 5; aldehyde groupDifferent position of methoxy group affects reactivity
2-(1H-Indol-3-yl)acetaldehydeAldehyde at position 2; no methoxy substitutionLacks methoxy group; different biological activity
Indole-3-acetic acidNaturally occurring plant hormonePlays a crucial role in plant growth regulation
5-MethoxyindoleMethoxy group at position 5; no aldehyde functionalityFocuses on neuroactivity rather than aldehyde reactivity

This table highlights how the specific substitution pattern of this compound influences both its chemical reactivity and biological activity compared to other indole derivatives.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects in models of neurodegeneration, suggesting its potential use in treating diseases like Alzheimer's .
  • Anticancer Activity : Research has indicated that indole derivatives can inhibit tumor growth in vitro, with specific emphasis on their ability to induce apoptosis in cancer cells, warranting further investigation into their use as anticancer agents .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of related compounds have shown promise in reducing inflammatory markers in cellular models, indicating potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Methyl 5-Methoxyindole-2-Acetate

  • Structure : Differs by replacing the aldehyde group with a methyl ester (–COOCH₃).
  • Reactivity : The ester group is less reactive than the aldehyde, enhancing stability but reducing utility in nucleophilic reactions.
  • Synthesis : Prepared via Fischer indole synthesis followed by esterification, as described in .
  • Applications : Used as an intermediate in anti-inflammatory and antimicrobial agents.

2-(4-Hydroxyphenyl)acetaldehyde

  • Structure: Replaces the indole ring with a phenolic ring.
  • Physical Properties: Melting point: 118°C (vs. liquid state of 2-(5-Methoxy-1H-indol-2-yl)acetaldehyde, inferred from similar aldehydes). Solubility: Slightly soluble in chloroform and methanol, comparable to indole derivatives .
  • Reactivity: The phenolic –OH group increases acidity (pKa ~9.93) compared to the indole’s NH group (pKa ~17), influencing hydrogen-bonding interactions .

Imidazole-Acetaldehyde Derivatives

  • Structure : Heterocycle switched from indole to imidazole (e.g., (1H-imidazol-4-yl)-acetaldehyde).
  • Electronic Properties : Imidazole’s basicity (pKa ~7) contrasts with indole’s weak acidity, altering protonation states under physiological conditions .

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Aldehyde Derivatives

Compound Melting Point (°C) Boiling Point (°C) Solubility Key Functional Groups
This compound Not reported Not reported Likely polar solvents Indole, –OCH₃, –CHO
Methyl 5-Methoxyindole-2-Acetate 174–176 Not reported Organic solvents Indole, –OCH₃, –COOCH₃
2-(4-Hydroxyphenyl)acetaldehyde 118 281.4 Chloroform, methanol Phenol, –CHO
Acetaldehyde -123.5 20.2 Water, ethanol –CHO

Notes:

  • The indole-based aldehydes exhibit higher melting points than simple acetaldehyde due to aromatic stacking .
  • Solubility trends correlate with polarity: phenolic derivatives are less lipophilic than indole analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(5-methoxy-1H-indol-2-yl)acetaldehyde, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylic acid derivatives and appropriate reagents (e.g., 2-aminothiazol-4(5H)-one) under reflux with acetic acid. Optimization involves adjusting molar ratios (e.g., 1.1 equiv aldehyde to 1.0 equiv nucleophile), reaction duration (3–5 hours), and catalyst loading (e.g., sodium acetate) .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization or column chromatography using ethyl acetate/hexane gradients.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Confirm the presence of the aldehyde proton (~9–10 ppm in 1H^1H-NMR) and methoxy group (~3.8 ppm).
  • Mass Spectrometry : Use high-resolution MS to verify the molecular ion peak (expected m/z for C12H11NO2C_{12}H_{11}NO_2: 209.18).
  • HPLC : Employ reverse-phase C18 columns with UV detection (λ = 280 nm) to assess purity (>95%) .

Q. What are the documented physicochemical properties of this compound, and how do they influence experimental design?

  • Properties :

  • Boiling Point : Estimated ~432°C (analogous to 2-(5-hydroxy-1H-indol-3-yl)acetaldehyde).
  • Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the aldehyde and indole moieties.
  • Stability : Aldehydes are prone to oxidation; store under inert atmosphere at –20°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • Approach : Perform density functional theory (DFT) calculations to model the electron density of the aldehyde group and assess electrophilicity. Compare with experimental results (e.g., reaction rates with amines or thiols). Software like Gaussian or ORCA can simulate transition states .
  • Validation : Cross-reference computed 13C^{13}C-NMR shifts with experimental data to validate accuracy.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Case Study : If 1H^1H-NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers) or impurities. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For crystalline samples, X-ray diffraction with SHELXL refinement provides definitive structural proof .
  • Troubleshooting : Re-purify the compound or employ alternative crystallization solvents (e.g., methanol/water mixtures).

Q. How does the methoxy substituent at the 5-position influence the electronic and steric properties of the indole core?

  • Electronic Effects : The methoxy group is electron-donating, increasing electron density at the indole C2 position (aldhyde site), enhancing electrophilicity.
  • Steric Impact : Minimal steric hindrance due to the methoxy group’s distal position, allowing unhindered nucleophilic attack at the aldehyde. Confirm via Hammett plots or kinetic isotope effects .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

  • Scale-Up Considerations :

  • Heat Transfer : Reflux conditions may require jacketed reactors for large batches.
  • Workflow : Implement inline purification (e.g., continuous flow chromatography) to avoid manual column packing.
  • Byproducts : Monitor for dimerization or over-oxidation using in-situ IR spectroscopy .

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